2-(4-Bromo-2-fluorophenoxy)-1-cyclopropylethanone
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Overview
Description
2-(4-Bromo-2-fluorophenoxy)-1-cyclopropylethanone is an organic compound that features a cyclopropyl group attached to an ethanone moiety, which is further substituted with a 4-bromo-2-fluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluorophenoxy)-1-cyclopropylethanone typically involves the reaction of 4-bromo-2-fluorophenol with cyclopropyl ethyl ketone under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) or dichloromethane. The mixture is usually heated to facilitate the reaction, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-fluorophenoxy)-1-cyclopropylethanone can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the phenoxy group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethanone moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are typically used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted phenoxy derivatives.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
2-(4-Bromo-2-fluorophenoxy)-1-cyclopropylethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-fluorophenoxy)-1-cyclopropylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorophenol: A precursor in the synthesis of 2-(4-Bromo-2-fluorophenoxy)-1-cyclopropylethanone.
2-(4-Bromo-2-fluorophenoxy)methyl]oxirane: A structurally similar compound with different functional groups.
4-Bromo-2-fluoro-6-iodoanisole: Another derivative of 4-bromo-2-fluorophenol with additional halogen substitution.
Uniqueness
This compound is unique due to its combination of a cyclopropyl group and a 4-bromo-2-fluorophenoxy moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenoxy)-1-cyclopropylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO2/c12-8-3-4-11(9(13)5-8)15-6-10(14)7-1-2-7/h3-5,7H,1-2,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPSHZCSDXHFQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)COC2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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